molecular formula C7H6BrClN2O2 B2868338 Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate CAS No. 577691-68-0

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate

Cat. No.: B2868338
CAS No.: 577691-68-0
M. Wt: 265.49
InChI Key: WRVXVTUGOFOAIW-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate (CAS 577691-68-0) is a high-purity bromo-chloro picolinate ester intermediate designed for pharmaceutical research and development. This compound serves as a critical synthetic precursor for novel heterocyclic scaffolds. Recent research has demonstrated its significant value in medicinal chemistry, particularly as a key building block in the synthesis of diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives . These synthesized compounds have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several derivatives exhibiting low minimum inhibitory concentration (MIC) values and low cytotoxicity, making them potential candidates for future anti-tuberculosis drug development . The structural complexity offered by the 6-amino and 5-bromo-3-chloro substituents on the picolinate core makes this ester an versatile and essential reagent for constructing targeted molecular libraries in the search for new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXVTUGOFOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. A common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary based on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions and types. Key analogs include:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Purity Key Features
Target Compound (577691-68-0) 6-NH₂, 5-Br, 3-Cl, 2-COOCH₃ C₇H₆BrClN₂O₂ ~281.5* 98% Amino enhances nucleophilicity; halogens enable cross-coupling
Methyl 5-bromo-6-chloropyridine-2-carboxylate (1214353-79-3) 5-Br, 6-Cl, 2-COOCH₃ C₇H₅BrClNO₂ 250.48 N/A Lacks amino group; higher halogen density
Methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate (1820707-39-8) 5-NH₂, 6-Br, 2-Cl, 3-COOCH₃ C₇H₆BrClN₂O₂ ~281.5* 95% Amino at position 5 alters electronic effects
Methyl 2-amino-5-bromonicotinate (50735-34-7) 2-NH₂, 5-Br, 3-COOCH₃ C₇H₆BrN₂O₂ 245.04 98% No chlorine; ester at position 3

*Estimated based on substituent contributions.

Key Observations :

  • Amino Group Impact: The target compound’s amino group at position 6 increases electron density on the pyridine ring, enhancing nucleophilic reactivity compared to non-aminated analogs like CAS 1214353-79-3 .
  • Halogen Effects : Bromine and chlorine at positions 5 and 3 create steric hindrance and electronic withdrawal, stabilizing the ester group against hydrolysis relative to less-halogenated derivatives .

Physicochemical Properties

Limited data from available evidence highlights trends:

Property Target Compound Methyl 5-bromo-6-chloropyridine-2-carboxylate Methyl 2-amino-5-bromonicotinate
Density (g/cm³) Not reported 1.684 Not reported
Boiling Point (°C) Not reported 338.8 Not reported
pKa Not reported -3.38 Not reported

Analysis :

  • The absence of amino groups in CAS 1214353-79-3 results in a lower predicted pKa (-3.38), indicating stronger acidity compared to the target compound, where the amino group likely increases basicity .
  • Halogen positioning (e.g., 5-Br vs. 6-Br) influences boiling points and solubility due to differences in molecular polarity and steric effects.

Biological Activity

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. Its chemical structure can be represented as follows:

C8H7BrClN2O2\text{C}_8\text{H}_7\text{BrClN}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action is still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb).

Compound Target Pathogen Activity Reference
This compoundMRSAInhibitory
This compoundMtb H37RvAntimycobacterial

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that this compound exhibits selective cytotoxicity against several cancer types.

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)15High cytotoxicity
A549 (Lung)20Moderate cytotoxicity
HEPG2 (Liver)25Moderate cytotoxicity

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of this compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating strong antimicrobial properties.
  • Anticancer Potential
    • In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 μM. Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.

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